Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate

Medicinal Chemistry Kinase Inhibitor Building Blocks Fluorinated Scaffolds

Complex pyrrolidine scaffolds with precise vicinal diamine and ortho-fluorine substitution are difficult to source reproducibly, delaying kinase and GPCR SAR programs. This compound solves that gap: - Provides the exact 3,4-diamino-2-fluorophenyl hinge-binding motif plus Boc-protected pyrrolidine for conformational restraint. - Enables late-stage diversification and PROTAC linker conjugation. - Batch-specific 1H/13C NMR, HPLC, and residual metal analysis available on request. - Typical purity: ≥95%. Confirm chiral integrity via CoA before scale-up.

Molecular Formula C15H22FN3O2
Molecular Weight 295.35 g/mol
Cat. No. B12844802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate
Molecular FormulaC15H22FN3O2
Molecular Weight295.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C2=C(C(=C(C=C2)N)N)F
InChIInChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-4-5-11(19)9-6-7-10(17)13(18)12(9)16/h6-7,11H,4-5,8,17-18H2,1-3H3
InChIKeyAYMZWHGEDGNBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate Procurement Guide


Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based building block featuring a Boc-protected amine, a 3,4-diamino-2-fluorophenyl substituent, and a pyrrolidine core. It is primarily offered by specialized chemical suppliers as a research intermediate for medicinal chemistry and kinase inhibitor programs. Its structural features (ortho-fluorine, vicinal diamino groups) suggest potential utility in modulating target binding and pharmacokinetic properties, but peer-reviewed head-to-head comparative data remain absent from the public domain.

1 Custom intermediate for kinase inhibitor and GPCR SAR programs
2 Ortho-fluorine and vicinal diamino pattern enable unique binding geometry
3 Boc protection supports late-stage diversification in medicinal chemistry

Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate Substitution Risks


Although simpler pyrrolidine building blocks (e.g., Boc-3,4-diaminopyrrolidine or 2-phenylpyrrolidine derivatives) are commercially available, this compound’s specific combination of a 2-fluorophenyl ring, a vicinal 3,4-diamino pattern, and a Boc-protected pyrrolidine scaffold cannot be replicated by generic alternatives. The ortho-fluorine and precise diamine substitution jointly influence electronic density and hydrogen-bonding geometry on the aryl ring—parameters that dictate target engagement and selectivity in kinase and GPCR medicinal chemistry programs. Substitution with a non-fluorinated or differently positioned amino analog would likely yield divergent binding affinities and structure-activity relationships, making procurement precision critical for reproducible research.

Non-fluorinated or differently substituted analogs may shift binding affinity and SAR outcomes.
Altering the vicinal 3,4-diamino pattern can disrupt hydrogen-bond geometry on the aryl ring.
Generic pyrrolidine building blocks lack the precise ortho-fluorine diamine pharmacophore required for target engagement.

Differentiation Evidence: Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate


No Head-to-Head Comparative Data

An exhaustive search of primary research papers, patents (including US9981910B2, US9169205B2, and EP2814822), ChEMBL, BindingDB, and authoritative vendor databases failed to identify any direct head-to-head quantitative comparison between Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate and a named structural analog in a defined assay. The compound appears exclusively on non-peer-reviewed supplier platforms (which are excluded from this analysis by mandate). Consequently, no quantitative differentiation evidence can be provided that meets the required level of rigor.

Comparison Data
Source review
None reported
Procurement decisions rely on structural design rationale
Supplier quality assurance critical; no peer-reviewed comparative data available
Medicinal Chemistry Kinase Inhibitor Building Blocks Fluorinated Scaffolds

Application Scenarios: Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate


Kinase Inhibitor Fragment Elaboration

The 3,4-diamino-2-fluorophenyl motif is a known hinge-binding pharmacophore in kinase inhibitor design. This compound can serve as an advanced intermediate for SAR studies where the pyrrolidine ring introduces conformational restraint and the Boc group allows for late-stage diversification after deprotection. Users should verify purity (>95%) and chiral integrity (if a specific enantiomer is required) via supplier certificates of analysis before committing to large-scale procurement.

PROTAC Linker Attachment

The Boc-protected pyrrolidine nitrogen provides a convenient handle for linker conjugation in PROTAC design. The fluorinated aryl diamine may bind E3 ligase or target protein surfaces, and the compound can be incorporated into heterobifunctional degrader libraries. Procurement should be accompanied by confirmation of residual metal content (for Pd-catalyzed coupling downstream) and stability under acidic deprotection conditions.

GPCR Modulator Scaffold Development

Fluorinated pyrrolidine derivatives appear in patent literature (e.g., US20110092501) as glutaminyl cyclase inhibitors. This compound could serve as a custom scaffold for GPCR-targeted libraries, where the 2-fluoro substituent enhances metabolic stability. Users should request batch-specific 1H/13C NMR spectra and HPLC traces to ensure structural fidelity before initiating parallel synthesis.

Application
Selection Property
Validation Focus
Kinase Inhibitor SAR Elaboration
Hinge-binding pharmacophore with conformational restraint
Purity and chiral integrity review
PROTAC Linker Conjugation
Boc-protected pyrrolidine handle for linker attachment
Residual metal content and acid stability review
GPCR Modulator Scaffold Development
Fluorinated scaffold with metabolic stability potential
NMR and HPLC batch-to-batch confirmation
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